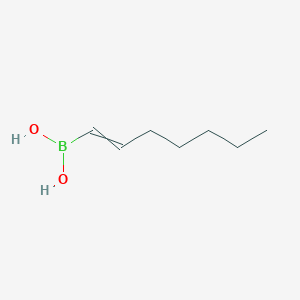
(E)-hept-1-en-1-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-hept-1-en-1-ylboronic acid, also known as trans-1-Heptenylboronic acid, is an organic compound with the molecular formula C7H15BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an alkyl group and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions .
準備方法
(E)-hept-1-en-1-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent such as an alkyl lithium or Grignard reagent with a boric ester like triisopropyl borate can yield the desired boronic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the most prominent reaction for (E)-hept-1-en-1-ylboronic acid, enabling the formation of carbon-carbon bonds between its alkenyl group and aryl/alkenyl halides. This reaction typically employs palladium catalysts, bases, and boronic acid derivatives .
Reaction Mechanism and Conditions
-
Catalysts : Pd(OAc)₂ with ligands such as PCy₃·HBF₄ is commonly used .
-
Base : K₂CO₃ or similar bases deprotonate the boronic acid to form a reactive borate complex .
Example Protocol :
| Component | Quantity/Details |
|---|---|
| Boronic acid | 0.20 mmol |
| Aryl halide | 1.2 equivalents |
| Pd(OAc)₂ | 0.03 equivalents |
| PCy₃·HBF₄ | 0.12 equivalents |
| K₂CO₃ | 2.5 equivalents |
| Solvent | THF (0.80 mL) |
| Reaction time | 15 h at 65°C |
| Yield | Up to 95% (for analogous systems) |
The stereochemistry of the alkenyl group (E-configuration) enhances regioselectivity and reduces steric hindrance during transmetalation .
Interactions with Diols and Molecular Recognition
This compound forms reversible covalent bonds with diols and other nucleophiles, a property exploited in sensor development and molecular recognition.
Key Features:
-
Reversibility : The boron atom interacts with hydroxyl groups (e.g., in sugars or biomolecules) to form cyclic esters (boronate complexes), which dissociate under acidic conditions.
-
Applications :
-
Detection of glucose and other diol-containing analytes.
-
Immobilization of biomolecules in diagnostic assays.
-
Hydrolysis:
Under aqueous conditions, this compound slowly hydrolyzes to form boric acid and the corresponding alkene. This reaction is pH-dependent and mitigated by using anhydrous solvents.
Oxidation:
Exposure to strong oxidizers (e.g., H₂O₂) converts the boronic acid to a phenol derivative. This side reaction is minimized in inert atmospheres .
Comparative Reactivity of E/Z Isomers
While this compound is more commonly studied, its (Z)-isomer exhibits distinct reactivity due to steric and electronic differences. For example:
-
Stereoelectronic Effects : The E-isomer’s trans configuration facilitates smoother transmetalation in cross-coupling reactions .
-
Radical Stability : The Z-isomer may show altered stability in radical-mediated processes .
Limitations and Challenges
科学的研究の応用
(E)-Hept-1-en-1-ylboronic acid has diverse applications, predominantly centered around its role as a reactant in chemical synthesis .
Scientific Research Applications
This compound serves primarily as a reactant in various chemical reactions, with notable applications in:
- Suzuki-Miyaura Alkenylation: It is utilized in Suzuki-Miyaura alkenylation reactions .
- Palladacycle-Catalyzed Asymmetric Ring-Opening Reaction: It is used in palladacycle-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes .
- Double Suzuki Couplings: It is used in double Suzuki couplings .
- Rhodium-Catalyzed Asymmetric Addition Reactions: It is used in rhodium-catalyzed asymmetric addition reactions .
(Z)-Hept-1-en-1-ylboronic acid , an isomer of this compound, is also valuable in various applications. Its specific geometric configuration influences its reactivity and interaction with other molecules, making it particularly useful in stereoselective synthesis and applications where the spatial arrangement of atoms is crucial. (Z)-Hept-1-en-1-ylboronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, valuable in synthesizing complex organic molecules and pharmaceuticals. In medicinal chemistry, derivatives of (Z)-Hept-1-en-1-ylboronic acid are explored for their potential as enzyme inhibitors, particularly in developing protease inhibitors for therapeutic applications. It is also employed in producing advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
作用機序
The mechanism of action of (E)-hept-1-en-1-ylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The boron atom in the boronic acid can interact with hydroxyl groups in biomolecules, forming stable complexes that can be used for detection and quantification .
類似化合物との比較
(E)-hept-1-en-1-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and 2-thienylboronic acid. While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions and as a sensor for saccharides.
2-Thienylboronic Acid: Used in the synthesis of heterocyclic compounds and as a building block in organic electronics.
This compound is unique due to its alkenyl group, which provides distinct reactivity and makes it suitable for specific synthetic applications.
特性
分子式 |
C7H15BO2 |
|---|---|
分子量 |
142.01 g/mol |
IUPAC名 |
hept-1-enylboronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3 |
InChIキー |
LDTJUGVTOZBIBN-UHFFFAOYSA-N |
正規SMILES |
B(C=CCCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















